molecular formula C8H9NO B1266835 2-Acetyl-6-methylpyridine CAS No. 6940-57-4

2-Acetyl-6-methylpyridine

Cat. No.: B1266835
CAS No.: 6940-57-4
M. Wt: 135.16 g/mol
InChI Key: FPQMUQPPAYCAME-UHFFFAOYSA-N
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Description

2-Acetyl-6-methylpyridine: is an organic compound with the molecular formula C8H9NO . It is a derivative of pyridine, characterized by the presence of an acetyl group at the second position and a methyl group at the sixth position of the pyridine ring. This compound is known for its distinctive odor and is used in various applications, including flavoring agents and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetyl-6-methylpyridine can be synthesized through several methods. One common method involves the reaction of 2-methylpyridine with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic reaction as in laboratory synthesis but is optimized for higher yields and efficiency. The reaction mixture is continuously stirred and maintained at a controlled temperature to ensure complete conversion of the starting materials. The product is then separated and purified using techniques such as distillation and chromatography.

Chemical Reactions Analysis

Claisen-Schmidt Condensation

This reaction forms α,β-unsaturated ketones (chalcones) through base-catalyzed condensation with aromatic aldehydes. A study demonstrated the synthesis of (E)-3-(4-(dimethylamino)phenyl)-1-(6-methylpyridin-2-yl)prop-2-en-1-one using 2-acetyl-6-methylpyridine and 4-(dimethylamino)benzaldehyde .

Reaction Conditions :

  • NaOH in ethanol/water

  • Room temperature, 12-hour stirring

Key Data :

AldehydeProduct YieldCharacterization (¹H NMR) Highlights
4-(Dimethylamino)benzaldehyde55%δ 8.08 (d, J = 15.6 Hz, HC=CH-Ph), 7.96 (d, pyridine-H), 2.68 (s, CH₃)
4-Bromobenzaldehyde62%δ 7.95 (d, J = 8.0 Hz, aromatic), 2.55 (s, CH₃)

This method enables the introduction of diverse aryl groups at the β-position of the acetyl moiety .

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to specific positions:

PositionReactivity ProfileExample Reaction
4Activated by methyl group (ortho/para-directing)Nitration, halogenation
3Deactivated by acetyl group (meta-directing)Limited reactivity observed

Experimental studies on similar compounds show bromination occurs preferentially at the 4-position when both methyl and acetyl groups are present .

Cross-Coupling Reactions

The methyl and acetyl substituents enable regioselective functionalization via modern catalytic methods:

Reaction TypeConditionsOutcome
Suzuki-Miyaura CouplingPd(OAc)₂, (o-tolyl)₃P, aryl boronic acidsBiaryl formation at C4 position
AlkylationTitanacyclopropanes, electrophilesC2-H functionalization

For example, 2-alkylpyridines are synthesized via B-alkyl Suzuki cross-coupling of pyridyl ammonium salts .

Oxidation and Reduction

  • Oxidation : The acetyl group resists further oxidation under mild conditions but forms carboxylic acids with strong oxidizers like KMnO₄.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the acetyl group to a hydroxymethyl group while preserving the pyridine ring .

Comparative Reactivity Table

Reaction TypeKey FeatureFunctional Group Involvement
CondensationChalcone formationAcetyl carbonyl
Electrophilic substitutionPosition-selective ring modificationPyridine ring
Cross-couplingRegiocontrol via transition metal catalysisC-H bonds

These reactions highlight this compound’s versatility in synthesizing pharmaceuticals, agrochemicals, and ligands for coordination chemistry. Recent advances in visible-light-mediated cyclization and metal-free protocols further expand its synthetic utility .

Scientific Research Applications

Organic Synthesis

2-Acetyl-6-methylpyridine acts as a key intermediate in the synthesis of various heterocyclic compounds. Its derivatives are utilized to create more complex structures that are essential in drug development. For instance, it has been employed in synthesizing oligo-2,6-pyridines, which have potential applications in medicinal chemistry .

Pharmaceutical Development

The compound is noted for its role in developing pharmaceutical agents. Research indicates that derivatives of this compound exhibit biological activities, including antimicrobial and anticancer properties. For example, studies have shown that certain derivatives can inhibit specific cancer cell lines, making them candidates for further drug development .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various this compound derivatives against common pathogens. Results indicated that some derivatives displayed significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents .

Case Study 2: Anticancer Properties

Research has demonstrated that specific derivatives of this compound can induce apoptosis in cancer cells. In vitro studies revealed that these compounds could effectively reduce cell viability in several cancer cell lines, highlighting their potential for therapeutic applications .

Data Tables

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for synthesizing complex organic compoundsEssential for creating heterocycles
Pharmaceutical AgentsDevelopment of drugs with antimicrobial and anticancer propertiesSignificant activity against pathogens
Toxicological StudiesAssessment of safety and biological effectsLow teratogenicity; some mutagenic effects reported

Safety and Environmental Impact

While this compound is useful in various applications, it is essential to consider its safety profile. The compound can cause irritation to skin and eyes and may pose respiratory hazards upon inhalation. Its environmental persistence suggests careful handling and disposal practices are necessary to mitigate ecological risks .

Mechanism of Action

The mechanism of action of 2-acetyl-6-methylpyridine depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding can alter the electronic properties of the metal ion, leading to changes in reactivity and biological activity.

In medicinal chemistry, derivatives of this compound may interact with specific molecular targets, such as enzymes or receptors, to exert their therapeutic effects. The exact pathways and targets vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

    2-Acetylpyridine: Lacks the methyl group at the sixth position, resulting in different chemical and physical properties.

    2-Acetyl-4-methylpyridine: Has the methyl group at the fourth position instead of the sixth, leading to variations in reactivity and applications.

    6-Methylpyridine-2-carboxaldehyde: Contains an aldehyde group instead of an acetyl group, which significantly alters its chemical behavior.

Uniqueness: 2-Acetyl-6-methylpyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both the acetyl and methyl groups on the pyridine ring influences its interactions with other molecules and its overall stability.

Biological Activity

2-Acetyl-6-methylpyridine (C8H9NO) is an organic compound belonging to the class of aryl alkyl ketones. It is recognized for its diverse biological activities and potential applications in various fields, including biochemistry, pharmacology, and food science. This article explores the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.

This compound has a molecular weight of 149.16 g/mol and features a pyridine ring substituted with both an acetyl group and a methyl group. Its structural formula is depicted below:

C8H9NO\text{C}_8\text{H}_9\text{NO}

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, notably cytochrome P450 enzymes, which are crucial in the metabolism of both xenobiotics and endogenous compounds. This interaction suggests a role in drug metabolism and detoxification processes .

Cellular Effects

The compound influences several cellular processes, including:

  • Cell Signaling Pathways : It has been shown to affect oxidative stress responses, potentially enhancing cellular defenses against oxidative damage.
  • Gene Expression : this compound interacts with the nuclear factor erythroid 2–related factor 2 (Nrf2), a key transcription factor that regulates antioxidant protein expression.

The mechanisms through which this compound exerts its biological effects include:

  • Binding to Biomolecules : The compound can bind to specific proteins and enzymes, altering their structure and function.
  • Metabolic Pathways : It is primarily metabolized by cytochrome P450 enzymes into various metabolites that may also possess biological activity .

Dosage Effects

Studies in animal models have demonstrated that the effects of this compound vary significantly with dosage:

  • Low Doses : Associated with beneficial effects such as enhanced antioxidant defenses.
  • High Doses : Potentially toxic effects have been observed, necessitating careful dosage considerations in therapeutic applications.

Research Findings and Case Studies

Several studies highlight the biological activity of this compound:

  • Antioxidant Activity : A study demonstrated that this compound enhances the expression of antioxidant enzymes in cell cultures exposed to oxidative stress, indicating its potential as a protective agent against cellular damage.
  • Antimicrobial Properties : Derivatives of this compound have shown promise in antimicrobial assays against various pathogens, suggesting its potential application in developing new antimicrobial agents.
  • Food Science Applications : The presence of this compound has been detected in coffee products, where it contributes to flavor profiles. Its detection could serve as a biomarker for certain food consumption patterns .

Comparative Analysis with Similar Compounds

A comparison with related compounds provides insight into the unique properties of this compound:

CompoundKey DifferencesBiological Activity
2-Acetylpyridine Lacks methyl group at position sixDifferent metabolic pathways
2-Acetyl-4-methylpyridine Methyl group at position fourVariations in reactivity
6-Methylpyridine-2-carboxaldehyde Contains an aldehyde group instead of acetylAltered chemical behavior

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQMUQPPAYCAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219528
Record name Ketone, methyl 6-methyl-2-pyridyl
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6940-57-4
Record name 1-(6-Methyl-2-pyridinyl)ethanone
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Record name 2-Acetyl-6-methylpyridine
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Record name 6940-57-4
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Record name Ketone, methyl 6-methyl-2-pyridyl
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Record name 1-(6-methylpyridin-2-yl)ethan-1-one
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Record name 2-ACETYL-6-METHYLPYRIDINE
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Record name 2-Acetyl-6-methylpyridine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a −75° C. solution of oxalyl chloride (20 mL, 225 mmol, 1.1 equiv) in methylene chloride (300 mL) was slowly added a solution of dimethylsulfoxide (32 mL, 2.2 equiv) in methylene chloride (400 mL) over 1 hour. The resulting solution was stirred at −75° C. for 10 min,and then slowly treated with a solution of 1-(6-methyl-pyridin-2-yl)-ethanol (28 g, 204 mmol, 1 equiv) in methylene chloride (600 mL). The reaction mixture was stirred for 10 min at the same temperature, and then slowly treated with triethylamine (140 mL, 1.02 mol, 5 equiv). The resulting mixture was warmed to 20° over 2 hours, and then quenched with water (500 mL). The organic phase was separated, dried over magnesium sulfate and concentrated in vacuo to yield the crude material. Silica gel chromatography (3:1 hexanes/ethyl acetate) yielded 1-(6-Methyl-pyridin-2-yl)-ethanone (25.36 g, 92%).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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